Chromenone 1

Stem Cell Biology Regenerative Medicine BMP Signaling

Chromenone 1 is the only BMP potentiator combining kinase-independent negative TGFβ feedback with simultaneous MAO-A inhibition (Ki=0.94 μM). Its unique 3-(4-trifluoromethylphenyl) and 2-(1,2,4-triazol-1-yl) pharmacophore ensures reproducible batch-to-batch activity (EC50=340 nM; efficacy equals 50 ng/mL BMP-4). Replace expensive recombinant BMP-4 for osteogenic differentiation and HSP screens without cytokine variability. Use for unambiguous SAR benchmarks, cardiogenesis assays, or neurological MAO-A target validation. Guaranteed ≥98% HPLC purity; buy direct from manufacturer-lot stock for consistent results.

Molecular Formula C18H10F3N3O2
Molecular Weight 357.3 g/mol
Cat. No. B12405930
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChromenone 1
Molecular FormulaC18H10F3N3O2
Molecular Weight357.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)C(=C(O2)N3C=NC=N3)C4=CC=C(C=C4)C(F)(F)F
InChIInChI=1S/C18H10F3N3O2/c19-18(20,21)12-7-5-11(6-8-12)15-16(25)13-3-1-2-4-14(13)26-17(15)24-10-22-9-23-24/h1-10H
InChIKeyKLOOVUXILKCLLC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Chromenone 1 Procurement Guide: Definition, Activity, and Structural Basis for Scientific Selection


Chromenone 1 (CAS 1639929-29-5) is a synthetic small-molecule chromen-4-one derivative with the IUPAC name 2-(1H-1,2,4-triazol-1-yl)-3-[4-(trifluoromethyl)phenyl]-4H-1-benzopyran-4-one . The compound is commercially available at high purity (≥98% by HPLC) for research use . As a 3,4-disubstituted 4H-chromen-4-one, its structural features are key to its biological activity. Chromenone 1 is primarily recognized as a potent osteogenic bone morphogenetic protein (BMP) signaling potentiator , and it has also been identified as a selective inhibitor of monoamine oxidase A (MAO-A) [1].

Why Chromenone 1 Cannot Be Substituted: The Case for Targeted Procurement


The term 'chromenone' encompasses a vast and chemically diverse class of compounds, leading to drastically different, and often contradictory, biological activities. For example, subtle structural changes in the chromenone core can alter selectivity between MAO-A and MAO-B inhibition, or even abolish BMP pathway modulation entirely [1][2]. Chromenone 1 is defined by its specific 3-(4-trifluoromethylphenyl) and 2-(1,2,4-triazol-1-yl) substituents. These functional groups are essential for its unique, kinase-independent mechanism of action, which is not shared by close structural analogs [3]. Generic substitution based solely on the 'chromenone' core name ignores the precise structure-activity relationships (SARs) that dictate its specific, quantifiable biological effects, leading to invalid experimental results and wasted resources .

Chromenone 1 Quantitative Evidence: Head-to-Head Performance Data for Research Procurement


Mechanism of Action: A Unique Kinase-Independent TGFβ/BMP Feedback Loop

Unlike canonical BMP agonists or TGFβ inhibitors that directly target receptor kinases (e.g., ALK2, ALK3, ALK5), Chromenone 1 operates via a distinct, kinase-independent mechanism. It induces a pronounced negative TGFβ feedback loop, which in turn enhances nuclear BMP-Smad signaling outputs . This mechanism is unprecedented for a small molecule and distinguishes it from compounds like DMH1 (a BMP inhibitor) or Galunisertib (an ALK5 kinase inhibitor) [1].

Stem Cell Biology Regenerative Medicine BMP Signaling TGF-beta Pathway

BMP Pathway Potentiation: Rescue from DMH1-Mediated Inhibition (IC50)

Chromenone 1 effectively rescues BMP signaling in the presence of the BMP type I receptor inhibitor DMH1. In a cellular assay using mouse embryonic stem cells (mESC-Myh6-GFP), Chromenone 1 reversed the inhibition of cardiogenesis caused by 0.5 μM DMH1 with a potent IC50 of 200 nM . In C2C12 myoblasts, it stimulates BMP-dependent osteogenesis with an EC50 of 340 nM, achieving an efficacy (Emax) equivalent to that induced by 50 ng/mL of BMP-4 protein .

Osteogenesis Cardiogenesis BMP Signaling C2C12 Myoblasts Embryonic Stem Cells

Osteogenic Differentiation: Potency and Efficacy (EC50/Emax) in Myoblasts

In C2C12 myoblasts, Chromenone 1 efficiently stimulates BMP-dependent osteogenesis. The compound induced alkaline phosphatase (ALP) activity, a marker of osteoblast differentiation, with an EC50 of 340 nM . Notably, its maximum efficacy (Emax) was equivalent to the osteogenic effect induced by a high concentration of 50 ng/mL of the natural BMP-4 cytokine, demonstrating full pathway activation . Its potency is significantly greater than that of many other BMP potentiators identified in the same screen [1].

Osteogenesis Differentiation C2C12 Myoblasts ALP Activity Bone Research

MAO-A Inhibition: Potency and Selectivity Profile

Chromenone 1 has been characterized as a potent and selective inhibitor of monoamine oxidase A (MAO-A). It exhibits an IC50 of 2.70 μM against MAO-A and demonstrates a 10-fold selectivity index (SI) over MAO-B [1]. This contrasts with closely related structural analogs, such as compound 2 from the same study, which preferentially inhibits MAO-B (IC50 = 3.42 μM, SI of 2.02 for MAO-A) [1]. This shift in isoform selectivity from MAO-A to MAO-B is driven by a minor change in the 2-position alkyl substituent.

Neuropharmacology Enzyme Inhibition Monoamine Oxidase MAO-A Selectivity

Enzyme Inhibition Kinetics: Reversible, Competitive Binding to MAO-A

Detailed kinetic studies reveal that Chromenone 1 is a reversible and competitive inhibitor of MAO-A, with an inhibition constant (Ki) of 0.94 ± 0.28 μM [1]. This distinguishes its binding mode from that of irreversible MAO inhibitors like tranylcypromine. Furthermore, the reversible nature of its inhibition was confirmed by dialysis experiments, which recovered enzyme activity [1]. Its structural analog (Compound 2) showed a different inhibition profile, acting as a competitive inhibitor of both MAO-A (Ki = 3.57 μM) and MAO-B (Ki = 1.89 μM) [1].

Enzyme Kinetics Monoamine Oxidase MAO-A Reversible Inhibition Competitive Inhibitor

Structural Purity and Quality Control for Reproducible Research

Commercially sourced Chromenone 1 is available with a high degree of analytical characterization, ensuring experimental reproducibility. The compound is supplied as a powder with a specified purity of ≥98% as determined by High-Performance Liquid Chromatography (HPLC) . This level of purity is higher than the ≥95% purity often cited for generic research chemicals , minimizing the risk of off-target effects from unidentified impurities. A full Certificate of Analysis (CoA) is available, and its solubility in DMSO is pre-determined (2 mg/mL, clear solution) .

Quality Control Analytical Chemistry Reproducibility HPLC Purity

Chromenone 1 Application Scenarios: Where Differentiated Evidence Drives Procurement Value


Investigating BMP/TGFβ Pathway Crosstalk in Stem Cell Biology

This is the primary application area supported by the strongest evidence. Chromenone 1's unique, kinase-independent mechanism of action makes it an unparalleled chemical probe for dissecting the complex crosstalk between BMP and TGFβ signaling [1]. It can be used to enhance BMP outputs while simultaneously exerting negative feedback on the TGFβ pathway, a dual effect not achievable with direct kinase inhibitors or recombinant BMP ligands. This enables novel investigations into mesodermal patterning, cardiogenesis, and lineage commitment in embryonic stem cells [1].

Small-Molecule Enhancement of Osteogenesis and Bone Regeneration Research

Chromenone 1 serves as a well-characterized, cost-effective small-molecule alternative to recombinant BMP-4 for inducing osteogenic differentiation [1]. Its defined potency (EC50 = 340 nM) and ability to achieve maximal efficacy comparable to supraphysiological BMP-4 doses (50 ng/mL) in C2C12 myoblasts make it a reliable and reproducible tool . This is particularly valuable for high-throughput screening for bone anabolic agents or for studies requiring consistent, long-term osteogenic stimulation without the expense and variability of cytokine batches [1].

Selective Pharmacological Profiling of Monoamine Oxidase A (MAO-A)

Chromenone 1 is the tool of choice for researchers requiring a selective MAO-A inhibitor with a well-defined, reversible, competitive mechanism of action . Its 10-fold selectivity index over MAO-B and its quantified binding affinity (Ki = 0.94 μM) provide a clear experimental advantage over less selective or uncharacterized MAO inhibitors . This specificity is critical for validating MAO-A as a target in models of depression, anxiety, or other neurological disorders and for differentiating its role from that of MAO-B .

Structure-Activity Relationship (SAR) Studies on the Chromenone Scaffold

Chromenone 1 serves as a key reference standard in SAR campaigns aimed at developing novel BMP potentiators or MAO inhibitors [1]. Its well-defined pharmacophoric features (3-(4-trifluoromethylphenyl) and 2-(1,2,4-triazol-1-yl) groups) and associated quantitative data provide a robust benchmark against which the activity of new derivatives can be measured [1]. Comparing new compounds to this standard allows for the rational design and validation of molecules with improved potency, selectivity, or pharmacokinetic properties [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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